molecular formula C23H17N5 B5738461 2-Benzyl-1-imidazol-1-yl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 5868-75-7

2-Benzyl-1-imidazol-1-yl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

カタログ番号: B5738461
CAS番号: 5868-75-7
分子量: 363.4 g/mol
InChIキー: MSVDFOPCLPAWJJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Benzyl-1-imidazol-1-yl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a potent, selective, and ATP-competitive inhibitor of the Dual-specificity tyrosine-regulated kinase 1A (DYRK1A). This compound has emerged as a critical pharmacological tool in neurobiological research, particularly for investigating the pathogenesis of Down syndrome and Alzheimer's disease, due to the central role of DYRK1A in tau protein phosphorylation and its gene dosage effect from chromosome 21. By selectively inhibiting DYRK1A, this chemical probe modulates the phosphorylation of key substrates, leading to the reduction of aberrant tau hyperphosphorylation and the subsequent prevention of neurofibrillary tangle formation in model systems. Its research utility extends beyond neuroscience; it is also employed in beta-cell and diabetes research, as DYRK1A inhibition influences the proliferation and function of pancreatic beta cells, offering a potential pathway to explore regenerative therapies. The high selectivity and potency of this inhibitor make it an invaluable asset for dissecting DYRK1A-mediated signaling pathways and for high-throughput screening assays aimed at developing novel therapeutic strategies for associated disorders.

特性

IUPAC Name

2-benzyl-1-imidazol-1-yl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N5/c1-16-18(13-17-7-3-2-4-8-17)23(27-12-11-25-15-27)28-21-10-6-5-9-20(21)26-22(28)19(16)14-24/h2-12,15H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVDFOPCLPAWJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC4=CC=CC=C4)N5C=CN=C5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10359718
Record name 2-benzyl-1-imidazol-1-yl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5868-75-7
Record name 2-benzyl-1-imidazol-1-yl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

化学反応の分析

Types of Reactions

2-Benzyl-1-imidazol-1-yl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzimidazole ring .

科学的研究の応用

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzimidazole derivatives, including 2-benzyl-1-imidazol-1-yl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives have shown effectiveness against leukemia, melanoma, and breast cancer cells with IC50 values in the low micromolar range .

Cancer Cell Line IC50 (µM) Reference
KB5.2
NCI-H4606.8
SKOV-34.5

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Studies have reported that imidazole and benzimidazole derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds similar to this compound have demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 16 to 64 µg/mL against various bacterial strains .

Bacterial Strain MIC (µg/mL) Activity
Staphylococcus aureus32Effective
Escherichia coli64Moderate
Klebsiella pneumoniae16Highly Effective

Neuroprotective Effects

Research into the neuroprotective effects of benzimidazole derivatives suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to inhibit acetylcholinesterase (AChE) has been noted, which is crucial for enhancing cholinergic neurotransmission .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer efficacy of several benzimidazole derivatives against a panel of cancer cell lines. The results indicated that derivatives similar to our compound exhibited promising results with significant inhibition of cell proliferation and induction of apoptosis in cancer cells .

Case Study 2: Antimicrobial Screening

In another investigation, a series of synthesized imidazo[1,2-a]pyridine compounds were screened for antimicrobial activity against clinical isolates. The study found that certain derivatives exhibited potent antibacterial effects, suggesting that modifications to the benzimidazole structure could enhance activity .

作用機序

The mechanism of action of 2-Benzyl-1-imidazol-1-yl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For instance, it may inhibit the activity of certain kinases involved in cancer cell proliferation .

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of pyrido[1,2-a]benzimidazole-4-carbonitriles are highly dependent on substituents at positions 1, 2, and 3. Below is a comparative analysis of key analogues:

Compound Position 1 Position 2 Position 3 Key Properties Reference
2-Benzyl-1-imidazol-1-yl-3-methyl- (Target) Imidazol-1-yl Benzyl Methyl Moderate lipophilicity (predicted LogP ~3.5); potential kinase inhibition due to imidazole’s hydrogen-bonding capability.
2-Benzyl-1-oxo-3-methyl- (3v) Oxo Benzyl Methyl Higher polarity (LogP ~2.8); demonstrated 90% yield in synthesis; antitubercular activity (MIC: 0.5–2 µM against M. tuberculosis).
1-(1H-Benzimidazol-1-yl)-2-benzyl-3-methyl- (CAS 305332-94-9) Benzimidazol-1-yl Benzyl Methyl Increased aromatic bulk; potential for DNA intercalation or topoisomerase inhibition. Molecular weight: 413.47 g/mol.
1-(4-Fluorophenylamino)-2-benzyl-3-methyl- (374599-74-3) 4-Fluoroanilino Benzyl Methyl Enhanced solubility due to anilino group; possible cytotoxicity against cancer cell lines.
1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-octyl-3-methyl- (500149-23-5) 4-(4-Fluorobenzyl)piperazinyl Octyl Methyl High lipophilicity (LogP ~8.4); designed for CNS penetration; molecular weight: 511.68 g/mol.
2-Butyl-1-[2-(3,4-dimethoxyphenyl)ethylamino]-3-methyl- (442572-83-0) 2-(3,4-Dimethoxyphenyl)ethylamino Butyl Methyl Polar substituents improve water solubility; potential serotonin receptor modulation.

Physicochemical Properties

  • Lipophilicity : Imidazol-1-yl substitution increases LogP compared to oxo derivatives but remains lower than bulky piperazinyl or octyl-substituted compounds.
  • Solubility : The nitrile and imidazole groups enhance aqueous solubility relative to fully aromatic analogues.

Key Research Findings

Antitubercular Potency : Oxo derivatives (e.g., 3a, 3v) are prioritized for TB drug development due to low cytotoxicity (IC50 > 50 µM in Vero cells) and efficacy against MDR-TB .

Kinase Selectivity : Imidazole-containing derivatives show improved selectivity for parasitic kinases over human homologs, as seen in Eimeria tenella studies .

SAR Insights: Position 1: Imidazol-1-yl enhances hydrogen bonding but reduces metabolic stability compared to morpholino or piperazinyl groups. Position 2: Benzyl and substituted benzyl groups optimize hydrophobic interactions with target enzymes. Position 3: Methyl substitution balances steric effects and synthetic feasibility .

生物活性

The compound 2-Benzyl-1-imidazol-1-yl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a member of the benzimidazole family, which has garnered interest due to its potential biological activities, particularly in cancer therapy and antimicrobial applications. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C19H17N5\text{C}_{19}\text{H}_{17}\text{N}_5

This compound features a complex arrangement that includes multiple heterocycles, which are often associated with significant biological activity.

Anticancer Activity

Case Studies and Research Findings:

  • In Vitro Cytotoxicity : Research has demonstrated that derivatives of benzimidazole, including compounds similar to this compound, exhibit potent cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can induce cell death in human colon cancer (HCT-116), hepatocellular carcinoma (HepG2), and mammary gland cancer (MCF-7) cells. The half-maximal inhibitory concentration (IC50) values for these compounds ranged from 7.82 to 10.21 μM, indicating strong efficacy compared to standard chemotherapeutic agents like doxorubicin and sorafenib .
  • Mechanism of Action : The mechanism behind the anticancer activity involves the induction of apoptosis. Flow cytometry analyses revealed that treatment with these compounds leads to cell cycle arrest in the G1 phase and increased apoptosis markers such as caspase-3 and Bax proteins while decreasing anti-apoptotic proteins like Bcl-2 . This suggests that the compound's ability to modulate apoptotic pathways is a key factor in its anticancer effects.

Antimicrobial Activity

Antimicrobial Efficacy : The compound has also been evaluated for antimicrobial properties. Studies indicate that certain benzimidazole derivatives demonstrate significant antimicrobial activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. For example, one derivative showed a minimum inhibitory concentration (MIC) of 6.12 μM against S. aureus, indicating strong antibacterial properties .

Binding Affinity

DNA Interaction Studies : Recent investigations have focused on the ability of benzimidazole derivatives to bind to DNA. Biophysical studies suggest that these compounds can effectively bind to the minor groove of DNA at AT-rich sites, which is crucial for their potential as anticancer agents .

Data Table: Biological Activity Summary

Biological ActivityCell Line/OrganismIC50 (μM)Mechanism
AnticancerHCT-1167.82 - 10.21Apoptosis induction
AnticancerHepG27.82 - 10.21Cell cycle arrest
AnticancerMCF-77.82 - 10.21Apoptosis induction
AntimicrobialS. aureus6.12Bacterial inhibition
AntimicrobialE. coli25Bacterial inhibition

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or multicomponent reactions. Evidence from analogous pyrido[1,2-a]benzimidazole derivatives suggests using DMF as a solvent under reflux (80–100°C) with amines or thiols as nucleophiles. For example, reacting a precursor (e.g., 7a in ) with substituted amines or arylthiols in DMF at 80°C for 4–6 hours yields derivatives with 65–85% efficiency. Optimization involves:

  • Temperature control : Higher temperatures (e.g., reflux) accelerate reactivity but may degrade sensitive substituents.
  • Solvent selection : Polar aprotic solvents like DMF enhance nucleophilicity.
  • Molar ratios : A 1:1.5 molar ratio of precursor to nucleophile minimizes side reactions.
  • Monitoring : Use TLC or HPLC to track reaction progress . Parallel methods from highlight one-pot multicomponent reactions with malononitrile and aldehydes, though precipitation purity varies with substituents .

Q. What spectroscopic techniques are suitable for characterizing this compound?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR (e.g., DMSO-d6 or acetone-d6) resolve substituent environments, such as benzyl protons (δ 4.29–4.52 ppm) and nitrile groups (δ ~115–116 ppm in 13C^{13}C) .
  • IR Spectroscopy : Confirm nitrile (C≡N) stretches at ~2220–2223 cm1^{-1} and aromatic C-H stretches near 3024–3079 cm1^{-1} .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+^+ peaks at 369.2068–440.0981) . Cross-validation with melting points (e.g., 179–257°C) and elemental analysis ensures structural integrity .

Q. How should this compound be stored to prevent degradation?

Methodological Answer: Store in a tightly sealed container under inert gas (e.g., nitrogen) in a cool (<25°C), dry, and well-ventilated area. Avoid exposure to light, moisture, and incompatible substances (e.g., strong oxidizers). Purity (95%) and hygroscopicity necessitate desiccants or vacuum-sealed packaging .

Advanced Research Questions

Q. How can computational methods improve reaction design for this compound?

Methodological Answer: Integrate quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. For example, ICReDD’s approach () combines reaction path searches with experimental data to predict optimal conditions (e.g., solvent polarity, temperature). Computational tools like Gaussian or ORCA can:

  • Identify regioselectivity in substitution reactions (e.g., favoring C-1 vs. C-3 positions).
  • Simulate electronic effects of substituents (e.g., electron-withdrawing groups stabilizing nitrile moieties) . Validate predictions with experimental HRMS and NMR data to refine computational models .

Q. How to resolve discrepancies in spectral data between synthetic batches?

Methodological Answer: Discrepancies may arise from:

  • Purity issues : Confirm purity via HPLC (e.g., ≥95% by area) and recrystallization (e.g., acetone/hexane mixtures) .
  • Solvent artifacts : Ensure complete solvent removal (e.g., DMF residuals alter 1H^1H NMR baseline).
  • Tautomerism : Use variable-temperature NMR to detect dynamic equilibria in the benzimidazole core . Cross-check with TOF-MS to rule out isotopic or adduct interference .

Q. What strategies enhance regioselectivity in substitutions on the benzimidazole core?

Methodological Answer: Regioselectivity is influenced by:

  • Directing groups : Electron-rich substituents (e.g., benzyl) at C-2 direct nucleophiles to C-1 via resonance effects .
  • Catalysis : Lewis acids (e.g., ZnCl2_2) polarize reactive sites.
  • Solvent effects : Polar solvents stabilize charge-separated intermediates in SNAr mechanisms. demonstrates that arylthiols selectively attack C-1 in DMF at 80°C, while amines require higher temperatures (100°C) for analogous reactivity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。